(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol
Overview
Description
“(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” is a chemical compound with the CAS number 115416-52-9. It has a molecular formula of C8H11N3O3 and a molecular weight of 197.19 . The compound is a light yellow to yellow powder or crystal .
Molecular Structure Analysis
A study has been conducted on the molecular structure of “(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” using methods such as vibrational spectroscopy, nuclear magnetic resonance (NMR), and density functional theory (DFT) . The study provides insights into the compound’s geometric optimization, electronic structure, and vibrational assignments .Chemical Reactions Analysis
The same study also investigated the compound’s chemical reactivity and thermodynamic properties at different temperatures . The results showed that charge transfer occurs within the molecule .Physical And Chemical Properties Analysis
“(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” is a solid at 20°C . Its purity, as determined by high-performance liquid chromatography (HPLC), is greater than 98.0% . The compound’s dipole moment, polarizability, and first-order hyperpolarizability values have also been computed .Scientific Research Applications
Spectroscopic Analysis and Electronic Structure : A study by Govindarasu and Kavitha (2014) investigated the molecular structure, vibrational spectra, electronic properties, and nuclear magnetic resonance of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. They found that the molecule is a good candidate for nonlinear optical materials due to its polarizability and hyperpolarizability values (Govindarasu & Kavitha, 2014).
Thermotropic Phase Behavior and Membrane Interaction : Research on β-Alaninol derivatives, including (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, showed potential applications in formulating drug delivery vehicles. The study by Sivaramakrishna et al. (2021) focused on the synthesis and characterization of N-acyl-β-alaninols, revealing their interactions with major membrane lipids and potential for stable vesicle formation, suitable for drug delivery applications (Sivaramakrishna et al., 2021).
Synthesis of Uridine Derivatives : Komor et al. (2012) described the use of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the synthesis of uridine derivatives, which are potential inhibitors of glycosyltransferases. This application is significant in the context of developing new therapeutic agents (Komor et al., 2012).
Nonlinear Optical Material : The study by Ukachi et al. (1993) on l-N-(5-nitro-2-pyridyl)leucinol, a derivative of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, demonstrated its effectiveness as a nonlinear optical material. They successfully grew single crystals of this compound and characterized its linear- and nonlinear-optical properties, highlighting its potential in optical applications (Ukachi et al., 1993).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(5-nitropyridin-2-yl)amino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUIXZIUISLXKT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659938 | |
Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
CAS RN |
115416-52-9 | |
Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.